
Spectral Data Analysis of 4-Ethyl-2-
methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Ethyl-2-methoxyphenol

Cat. No.: B121337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Ethyl-2-
methoxyphenol (CAS No. 2785-89-9), a significant compound in flavor chemistry and a

potential building block in pharmaceutical synthesis. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Quantitative Spectral Data Summary
The spectral data for 4-Ethyl-2-methoxyphenol is summarized in the tables below, providing a

clear reference for compound identification and characterization.

¹H NMR Spectral Data (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.84 d 1H Ar-H

6.70 d 1H Ar-H

6.67 dd 1H Ar-H

5.65 s (br) 1H -OH

3.86 s 3H -OCH₃

2.58 q 2H -CH₂-

1.21 t 3H -CH₃

¹³C NMR Spectral Data (CDCl₃)
Chemical Shift (δ) ppm Assignment

146.5 C-O (Ar)

144.8 C-OH (Ar)

133.2 C-Et (Ar)

120.5 CH (Ar)

113.8 CH (Ar)

108.9 CH (Ar)

55.9 -OCH₃

28.6 -CH₂-

15.9 -CH₃

Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3450 Strong, Broad O-H Stretch (Phenolic)

3050-2850 Medium
C-H Stretch (Aromatic and

Aliphatic)

1610, 1514, 1465 Medium-Strong C=C Stretch (Aromatic Ring)

1265, 1035 Strong C-O Stretch (Aryl Ether)

815 Strong
C-H Bend (Out-of-plane,

Aromatic)

Mass Spectrometry (MS) Data - Electron Ionization (EI)
m/z Relative Intensity (%) Proposed Fragment

152 100 [M]⁺ (Molecular Ion)

137 85 [M - CH₃]⁺

109 20
[M - C₂H₅ - CO]⁺ or [M - CH₃ -

CO]⁺

77 15 [C₆H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectral analysis

of 4-Ethyl-2-methoxyphenol. These protocols are based on established analytical techniques

for phenolic compounds.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of 4-Ethyl-2-methoxyphenol is dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane

(TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 16 ppm, a

relaxation delay of 1 second, and 16-32 scans.

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 250 ppm, a

relaxation delay of 2 seconds, and a sufficient number of scans (typically >1024) to achieve

a good signal-to-noise ratio. Proton decoupling is applied to obtain singlet peaks for all

carbon atoms.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16

ppm for ¹³C (residual CDCl₃).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 4-Ethyl-2-methoxyphenol is a liquid at room temperature, a thin

film of the neat liquid is prepared between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS)

detector is used.

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹). A

background spectrum of the clean salt plates is acquired first and automatically subtracted

from the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to

improve the signal-to-noise ratio.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is then analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-Ethyl-2-methoxyphenol is prepared in a volatile

solvent such as dichloromethane or methanol.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

Gas Chromatography (GC) Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film

thickness) is typically used.

Injector Temperature: 250 °C.

Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped

at 10 °C/min to 280 °C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) is used to identify the retention time of the

compound, and the mass spectrum corresponding to that peak is analyzed for the molecular

ion and fragmentation pattern.

Visualizations
The following diagrams illustrate the logical workflow of spectral data analysis and a proposed

fragmentation pathway for 4-Ethyl-2-methoxyphenol in mass spectrometry.
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Caption: General workflow for the spectral analysis of a chemical compound.
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Caption: Proposed primary fragmentation of 4-Ethyl-2-methoxyphenol in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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